molecular formula C12H17ClN2 B6321352 1-[(4-Chlorophenyl)methyl]-2-methylpiperazine CAS No. 1226033-74-4

1-[(4-Chlorophenyl)methyl]-2-methylpiperazine

Cat. No. B6321352
CAS RN: 1226033-74-4
M. Wt: 224.73 g/mol
InChI Key: HBRBKPUWPAQEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Chlorophenyl)methyl]-2-methylpiperazine” is a chemical compound with the CAS Number: 1379527-02-2 . It has a molecular weight of 238.72 .


Synthesis Analysis

There are several synthetic routes for similar compounds. For instance, the most common synthesis of 1-(3-chlorophenyl)piperazine involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-2-methylpiperazine has a range of scientific research applications. It is used in studies of the mechanisms of action of certain drugs, such as opioids and cannabinoids. It is also used to study the effects of certain drugs on the body, including their effects on the cardiovascular and nervous systems. Additionally, this compound has been used in studies of the effects of certain hormones on the body, such as the effects of cortisol on the immune system.

Advantages and Limitations for Lab Experiments

1-[(4-Chlorophenyl)methyl]-2-methylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. Additionally, it is relatively safe for use in laboratory experiments, as it does not have any known toxic effects. However, it is important to note that this compound is not approved for human use, and its use in laboratory experiments should be carefully monitored.

Future Directions

The potential future directions for 1-[(4-Chlorophenyl)methyl]-2-methylpiperazine are numerous. It could be used to study the effects of certain drugs on the body, as well as to develop new drugs or treatments. Additionally, it could be used to develop new laboratory techniques or methods for studying the effects of certain drugs on the body. Finally, it could be used to develop new methods for synthesizing other compounds, such as those used in pharmaceuticals.

Synthesis Methods

1-[(4-Chlorophenyl)methyl]-2-methylpiperazine is synthesized from 4-chlorophenylmethyl bromide and 2-methylpiperazine. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent, such as dimethylformamide. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the desired product. The product is then purified using column chromatography.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRBKPUWPAQEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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